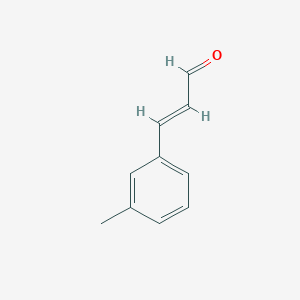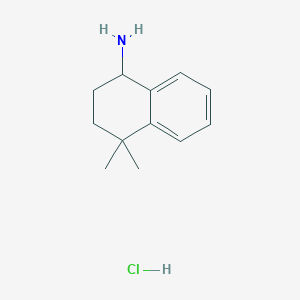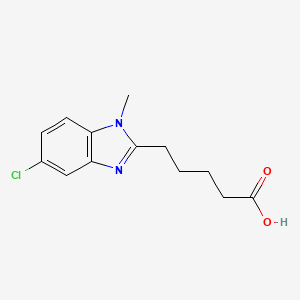
5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid
Overview
Description
5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid (5-Cl-MBI-P) is a synthetic compound that has been studied extensively in scientific research due to its wide range of applications. It is a low molecular weight compound, making it suitable for use in lab experiments and other scientific research applications.
Scientific Research Applications
Inhibition of Nitric Oxide Synthases
5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid has been investigated for its role in inhibiting nitric oxide synthases. Research by Ulhaq et al. (1998) indicates that compounds like 2-amino-5-azolylpentanoic acids, which share structural similarities with the subject compound, are potent in inhibiting various isoforms of nitric oxide synthases (Ulhaq et al., 1998).
Antimicrobial Properties
El-Meguid (2014) conducted a study that revealed the significant antimicrobial effectiveness of compounds containing the benzoimidazole moiety, which is a key component of 5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid. This study demonstrated the compound's efficacy against various gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014).
Biotin Synthesis
The compound has been involved in the synthesis of biotin (vitamin H), as noted by Zav’yalov et al. (2006). Their research focused on the regioselective chlorination of a related compound, which is a crucial step in the synthesis of biotin esters (Zav’yalov et al., 2006).
Antioxidant Properties
The structure-related antioxidant properties of the compound have also been studied. Chen et al. (2014) isolated a diastereomeric mixture containing a similar structural moiety from coral, which exhibited significant inhibitory effects on superoxide anion generation by human neutrophils (Chen et al., 2014).
properties
IUPAC Name |
5-(5-chloro-1-methylbenzimidazol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-16-11-7-6-9(14)8-10(11)15-12(16)4-2-3-5-13(17)18/h6-8H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGSLMYIUJNXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



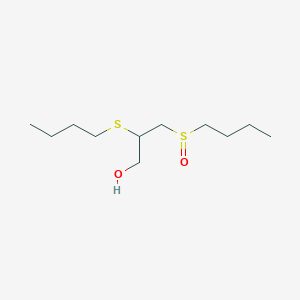
![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
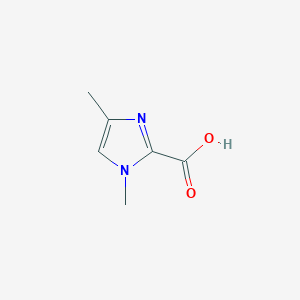
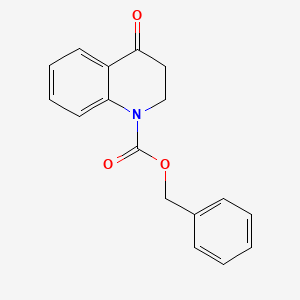

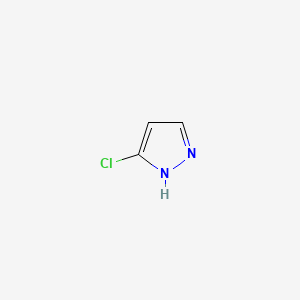
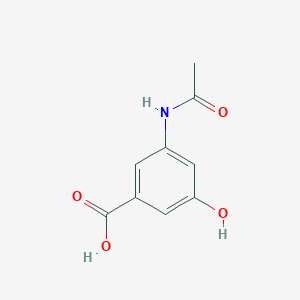
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
